

2,3,4,5-Tetrafluorobenzoyl chloride physical properties

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Compound of Interest

Compound Name: 2,3,4,5-Tetrafluorobenzoyl chloride

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An In-depth Technical Guide to the Physical Properties of 2,3,4,5-Tetrafluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2,3,4,5-Tetrafluorobenzoyl chloride**, a key reagent in the synthesis of fluorinated organic compounds. Its unique fluorinated structure enhances reactivity and stability, making it a valuable building block in the pharmaceutical and agrochemical industries.^[1] This document summarizes its key physical data in a structured format, details common experimental protocols for its synthesis, and provides a visual representation of a typical synthetic workflow.

Core Physical and Chemical Properties

2,3,4,5-Tetrafluorobenzoyl chloride is a colorless to light yellow, clear liquid with a pungent odor.^{[1][2][3]} It is known to be sensitive to moisture and stable under recommended storage conditions.^[4]

Quantitative Physical Data Summary

The following table summarizes the key quantitative physical properties of **2,3,4,5-Tetrafluorobenzoyl chloride**, with data compiled from various sources.

Property	Value	Source(s)
CAS Number	94695-48-4	[1][2][5][6][7][8]
Molecular Formula	C ₇ HFClF ₄ O	[1][2][6][7][8]
Molecular Weight	212.53 g/mol	[1][6][7][8]
Boiling Point	65 - 66 °C at 10 mmHg174.4 °C at 760 mmHg	[1][2][4]
Density	1.58 g/mL at 25 °C1.61 g/mL	[9][10][1]
Refractive Index	n ₂₀ /D 1.4787n ₂₀ D 1.48	[9][10][11][1]
Flash Point	89 °C (closed cup)90 °C	[2][4]
Purity	≥ 97% (GC)98%	[1]

Experimental Protocols

The synthesis of **2,3,4,5-Tetrafluorobenzoyl chloride** is a critical process for its application in further chemical reactions. Below are detailed methodologies from cited literature for its preparation.

Synthesis from 2,3,4,5-Tetrafluorobenzoic Acid using Triphosgene

This method reports a high yield of **2,3,4,5-Tetrafluorobenzoyl chloride** through the chlorination of 2,3,4,5-tetrafluorobenzoic acid with triphosgene.[12]

Materials and Equipment:

- A 4-necked round-bottomed flask
- Mechanical stirrer
- Digital thermometer
- Nitrogen inlet-outlet

- Condenser
- 2,3,4,5-tetrafluorobenzoic acid
- Triphosgene (BTC)
- N,N-dimethylformamide (DMF)
- 1,2-dichloroethane

Procedure:

- A flask is charged with triphosgene (5.5 g, 18.5 mmol) and 1,2-dichloroethane (30 mL).[\[12\]](#)
- The mixture is heated to 353 K.[\[12\]](#)
- A solution of 2,3,4,5-tetrafluorobenzoic acid (9.7 g, 50 mmol) and N,N-dimethylformamide (0.18 g, 5 mol% of the acid) in 1,2-dichloroethane (50 mL) is added dropwise over 1 hour at 353 K.[\[12\]](#)
- The reaction mixture is stirred for an additional 4 hours at the same temperature.[\[12\]](#)
- After cooling to 273 K, the mixture is filtered to remove unreacted triphosgene.[\[12\]](#)
- The final product is analyzed by gas chromatography (GC), with a reported yield of up to 95.1 mol%.[\[12\]](#)

Synthesis from 2,3,4,5-Tetrafluorobenzoic Acid using Oxalyl Chloride

This procedure utilizes oxalyl chloride as the chlorinating agent.[\[13\]](#)

Materials and Equipment:

- Reaction vessel
- Stirring apparatus

- 2,3,4,5-tetrafluorobenzoic acid
- Dichloromethane
- Oxalyl chloride
- N,N-dimethylformamide (DMF)
- Toluene

Procedure:

- To a solution of 2,3,4,5-tetrafluorobenzoic acid (30.0 g, 155 mmol) in dichloromethane (75 ml), oxalyl chloride (14.8 ml, 1.1 equivalents) is added.[13]
- Three drops of dry N,N-dimethylformamide are added to the mixture, initiating a vigorous reaction that is stirred at room temperature overnight.[13]
- The reaction mixture is then concentrated to an oil.[13]
- The oil is taken up in toluene and reconcentrated to yield **2,3,4,5-tetrafluorobenzoyl chloride**.[13]

Synthesis from 2,3,4,5-Tetrafluorobenzoic Acid using Thionyl Chloride

This protocol employs thionyl chloride for the synthesis.[14]

Materials and Equipment:

- 12 L reaction vessel
- Heating and stirring apparatus
- Distillation setup
- 2,3,4,5-tetrafluorobenzoic acid

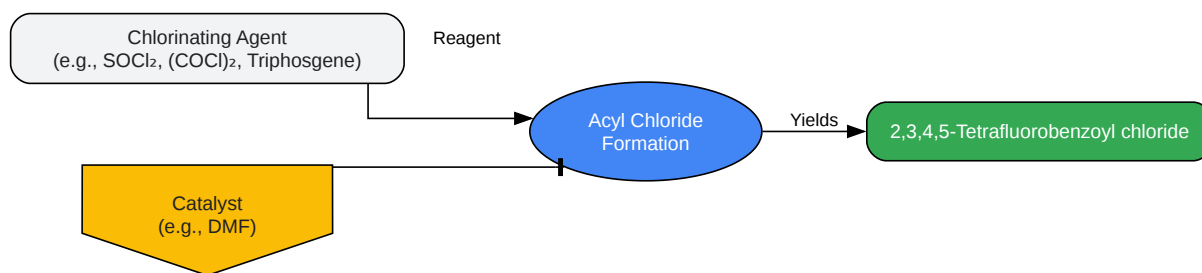
- Thionyl chloride
- Dimethylformamide (DMF)

Procedure:

- Thionyl chloride (2.9 L), 2,3,4,5-tetrafluorobenzoic acid (2.5 kg), and dimethylformamide (14.5 ml) are charged into a 12 L reaction vessel.[14]
- The mixture is heated at 90°-95° C for approximately 90 minutes.[14]
- Excess thionyl chloride is removed, first at atmospheric pressure and then under vacuum. [14]
- The residue is distilled on a steam bath at approximately 15 mm pressure, collecting the fraction with a boiling point of 65°-70° C.[14]
- This process results in a 96.2% yield of a pale yellow distillate.[14]

Synthetic Pathway Visualization

The following diagram illustrates the general synthesis of **2,3,4,5-Tetrafluorobenzoyl chloride** from its corresponding carboxylic acid, a common route detailed in the experimental protocols.



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Caption: Synthesis of **2,3,4,5-Tetrafluorobenzoyl chloride**.

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